molecular formula C19H23N3O3 B2987115 2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034604-41-4

2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Numéro de catalogue: B2987115
Numéro CAS: 2034604-41-4
Poids moléculaire: 341.411
Clé InChI: JVRGVKUGFZNMAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a fused bicyclic core (cyclopenta[3,4]pyrazolo[1,5-a]pyrazine) with partial saturation (3,4,8,9-tetrahydro), providing structural rigidity. The ethanone moiety is substituted with a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups. These substituents may enhance binding affinity to biological targets such as kinases or receptors, as methoxy groups are known to influence π-π stacking and hydrogen bonding . While exact physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₉H₂₂N₃O₃ (molecular weight: ~340.4 g/mol), based on structural analogs .

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-7-6-13(10-18(17)25-2)11-19(23)21-8-9-22-16(12-21)14-4-3-5-15(14)20-22/h6-7,10H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRGVKUGFZNMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O2C_{20}H_{22}N_{2}O_{2}, and it features a unique bicyclic structure that contributes to its biological activity. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.
  • Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as AKT.
  • Neuroprotective Effects : Certain pyrazole derivatives have demonstrated protective effects against neurodegenerative diseases.

The mechanisms through which 2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone exerts its effects include:

  • Inhibition of Oncogenic Pathways : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : It has the potential to induce programmed cell death in cancer cells while sparing normal cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives:

  • Antitumor Studies : A study highlighted the effectiveness of a related compound in inhibiting glioma cell lines (U87MG and U251), showing significant cytotoxicity towards these cells while exhibiting lower toxicity towards non-cancerous cells .
  • Kinase Activity Screening : Compounds similar to this structure were screened against various kinases. One derivative showed low micromolar activity against AKT2/PKBβ, suggesting a potential role in targeting glioma malignancy .
  • Neuroprotective Effects : Research on structurally related pyrazoles indicated neuroprotective properties against oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
AntitumorRelated PyrazoleSignificant cytotoxicity in glioma
Kinase InhibitionSimilar Pyrazole DerivativeLow micromolar inhibition of AKT2
NeuroprotectionStructurally Related CompoundProtective against oxidative stress

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Inferred Properties
Target Compound : 2-(3,4-Dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine (fused, partially saturated) 3,4-Dimethoxyphenyl-ethanone C₁₉H₂₂N₃O₃ 340.4 High rigidity due to fused core; enhanced polarity from methoxy groups
Analog 1 : 1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone Same fused core m-Tolyl-ethanone C₁₈H₂₁N₃O 295.4 Lower polarity (no methoxy groups); reduced solubility in polar solvents
Analog 2 : 2-((2-Phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine Same fused core with additional saturation Phenoxyethyl-sulfonyl C₁₇H₂₁N₃O₃S 347.4 Increased polarity (sulfonyl group); potential for improved aqueous solubility
Analog 3 : 1-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone Non-fused dihydropyrazolo[1,5-a]pyrazine Cyclopropyl on core; 3,4-dimethoxyphenyl-ethanone Not reported Not reported Reduced rigidity; cyclopropyl may enhance metabolic stability

Key Structural Differences and Implications

Core Saturation and Rigidity: The target compound’s fused cyclopenta ring increases rigidity compared to Analog 3’s non-fused dihydro core. This rigidity may improve target selectivity by restricting conformational flexibility .

Substituent Effects :

  • The 3,4-dimethoxyphenyl group (target compound) offers stronger electron-donating effects than Analog 1’s m-tolyl , favoring interactions with hydrophobic pockets in enzymes .
  • Analog 2’s sulfonyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .

Synthetic Accessibility :

  • Analog 1’s simpler substituent (m-tolyl) suggests easier synthesis compared to the target compound’s dimethoxyphenyl group, which may require protective groups during synthesis .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound in academic laboratories?

Answer: The synthesis involves multi-step reactions, typically starting with cyclocondensation of heterocyclic precursors. For example:

  • Step 1: React pyrazolo-pyrazine derivatives with substituted acetylating agents under reflux in dry pyridine (30 mL) for 6 hours to form the core structure .
  • Step 2: Purify intermediates via neutralization with hydrochloric acid (10%) and recrystallization from solvents like ethanol or dioxane .
  • Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups and monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the compound’s structure and purity?

Answer: Employ a combination of spectroscopic and analytical techniques:

Method Data Example Reference
¹H NMR δ 2.35–3.20 (m, cyclopentyl protons), δ 6.85–7.10 (aromatic protons)
¹³C NMR δ 170.5 (ketone carbonyl), δ 55–60 (methoxy carbons)
HRMS Calc. for C₂₂H₂₅N₃O₃: 379.1896; Found: 379.1892 (±0.4 ppm)
HPLC Purity >98% using C18 column (MeCN/H₂O, 70:30)

Q. What safety protocols are critical during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to volatile pyridine solvents .
  • First aid: For accidental exposure, rinse with water for 15 minutes and consult a physician .

Q. What preliminary biological assays are suitable for activity screening?

Answer:

  • In vitro cytotoxicity: Test against liver carcinoma (HEPG2) cells using MTT assays. IC₅₀ values <10 µM indicate promising activity .
  • Dose-response curves: Use concentrations ranging from 0.1–100 µM to establish potency thresholds .

Q. How can solubility challenges be addressed during formulation?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for stock solutions to avoid precipitation.
  • Surfactants: Add 0.1% Tween-80 to aqueous buffers for in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopenta-pyrazolo-pyrazine core?

Answer:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects: Compare yields in polar aprotic solvents (DMF vs. DMSO) .
  • Temperature control: Lower reaction temperatures (0–5°C) to reduce byproducts from methoxy group degradation .

Q. How to analyze structure-activity relationships (SAR) for antitumor effects?

Answer:

  • Analog synthesis: Replace 3,4-dimethoxyphenyl with nitro or halogen substituents to assess electronic effects .

  • Biological data comparison:

    Substituent IC₅₀ (HEPG2, µM)
    3,4-Dimethoxy2.70 ± 0.28
    4-Nitro4.90 ± 0.69
  • Computational modeling: Perform molecular docking with kinase targets (e.g., CDK2) to rationalize SAR trends .

Q. How to mitigate experimental limitations in stability studies?

Answer:

  • Sample degradation: Store solutions at –20°C with stabilizers (e.g., 1% BHT) to inhibit organic compound oxidation .
  • Real-world variability: Augment synthetic mixtures with >20 contaminants to mimic sewage matrices .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME prediction: Use SwissADME or pkCSM to estimate logP (∼2.5), BBB permeability (low), and CYP450 inhibition .
  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to correlate dipole moments with solubility .

Q. How to ensure reproducibility in scaled-up synthesis?

Answer:

  • Process controls: Monitor pH (6.5–7.5) during neutralization steps to avoid side reactions .
  • Batch consistency: Validate purity across 3 independent batches using identical HPLC conditions (RSD <2%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.